molecular formula C20H20N2O4 B2960485 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2960485
M. Wt: 352.4 g/mol
InChI Key: ILGLDRVWVDDPCM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-20(24)19(23)15-12-22-16-6-4-3-5-14(15)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGLDRVWVDDPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide are currently unknown. This compound is a derivative of indole, which is known to interact with a wide range of biological targets

Mode of Action

Given its structural similarity to other indole derivatives, it may interact with its targets in a similar manner, potentially binding to receptor sites or enzymes and modulating their activity.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes, so this compound could potentially affect multiple pathways.

Result of Action

Given its structural similarity to other indole derivatives, it may have similar effects, such as modulating receptor activity or enzyme function.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological mechanisms of action, supported by data tables and case studies.

  • Molecular Formula : C20H20N2O4
  • CAS Number : 342168
  • Molecular Weight : 364.39 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of appropriate indole derivatives with 3,4-dimethoxyphenethylamine. The reaction conditions may vary, but common methods include reflux in organic solvents or microwave-assisted synthesis for improved yields and purity.

Inhibitory Effects on Enzymes

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various enzymes, particularly butyrylcholinesterase (BChE). The structure-activity relationship (SAR) analysis indicates that modifications in the indole and phenyl moieties can enhance inhibitory potency.

CompoundIC50 (µM)Target Enzyme
8c3.94 ± 0.16BChE
8d19.60 ± 0.21BChE

The most potent derivative, identified as compound 8c, displayed an IC50 value of 3.94 µM against BChE, indicating a strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound inhibits BChE involves interactions with key amino acid residues in the enzyme's active site. Notably, π–π stacking interactions with aromatic residues and hydrogen bonding with polar amino acids have been observed. These interactions facilitate the binding of the compound to the active site, leading to effective inhibition .

Case Studies

  • Neuroprotective Effects : In a recent study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition in the brain .
  • Anticancer Activity : Preliminary investigations have suggested that this compound exhibits cytotoxic effects against various cancer cell lines, including HL-60 (human myeloid leukemia) and SMMC-7721 (hepatocellular carcinoma). The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile with no significant cytotoxicity reported at therapeutic doses . However, further studies are warranted to assess long-term effects and potential side effects in vivo.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, mechanisms of action, and case studies that highlight its effectiveness in various contexts.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance:

  • Case Study : In vitro studies demonstrated that the compound effectively induced apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a treatment for conditions such as Alzheimer's disease.

  • Mechanism : It is believed to exert its neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory disorders.

  • Case Study : In animal models, administration of the compound significantly reduced inflammation markers in conditions such as arthritis .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryInhibits cytokines

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₂₀H₂₀N₂O₄
  • Average Mass : 352.390 g/mol
  • Monoisotopic Mass: 352.142307 g/mol
  • ChemSpider ID : 303278
  • CAS Registry Number : 140677-17-4 .

This compound features a 3,4-dimethoxyphenethyl group linked via an amide bond to a 2-(1H-indol-3-yl)-2-oxoacetamide moiety. Its structural uniqueness lies in the combination of a methoxy-substituted aromatic system and an indole-oxoacetamide scaffold, which is associated with diverse biological activities, including receptor modulation and enzyme inhibition .

Comparison with Structurally Similar Compounds

Adamantane-Substituted Indol-3-yl-oxoacetamides

Examples :

  • N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide (4)
  • N-(Adamantan-1-yl)-2-(1-(2-(2-(2-fluoroethoxy)ethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide (6)

Key Differences :

  • Substituent : The adamantane group replaces the 3,4-dimethoxyphenethyl chain.
  • Synthesis : Requires anhydrous solvents and argon atmosphere to prevent hydrolysis .
  • Impact : Adamantane’s bulkiness may enhance lipophilicity and alter pharmacokinetics compared to the target compound’s methoxy-aromatic system .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structure : Benzamide group instead of indol-3-yl-oxoacetamide.
Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
Comparison :

  • The absence of the indole-oxoacetamide moiety likely reduces interactions with indole-dependent targets (e.g., serotonin receptors) .
  • Simpler structure may improve synthetic accessibility but limit bioactivity diversity.

Pyrazinone-Ring Derivatives

Example: 3-(3,4-Dimethoxyphenyl)-5-(1H-indol-3-yl)-1H-pyrazin-2-one (6) Synthesis: Derived from the target compound via pyrazinone ring closure (51% yield, mp 259°C) .

Oxadiazole-Sulfanyl Acetamides

Example : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
Synthesis : Utilizes NaH as a base and DMF as solvent, yielding sulfanyl-linked hybrids .
Comparison :

  • Sulfur atoms in oxadiazole may improve metabolic stability.
  • The oxadiazole ring replaces the oxoacetamide group, altering electronic properties and hydrogen-bonding capacity .

Methoxy-Substituted Indole Derivatives

Examples :

  • 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide (Similarity score: 0.87)
  • N-(1-(2-(1H-Indol-3-yl)-2-oxoethyl)piperidin-4-yl)-4-methoxybenzamide (Similarity score: 0.83) .

Comparison :

  • Methoxy groups on the indole ring may enhance solubility or modulate receptor selectivity compared to the unsubstituted indole in the target compound .

Structural and Functional Analysis

Physicochemical Properties

Property Target Compound Adamantane Derivative (4) Rip-B
Molecular Weight 352.39 ~450 (estimated) 299.34
Lipophilicity (LogP) ~2.5 (predicted) ~4.0 (predicted) ~2.0
Melting Point Not reported Not reported 90°C

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